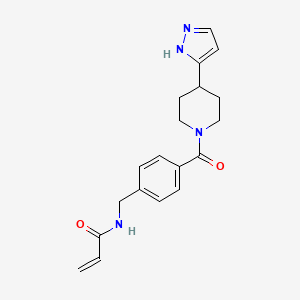
ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features an ethyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the esterification of (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, imino derivatives, mono-chlorinated products, and various substituted amides.
Applications De Recherche Scientifique
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions influence the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R)-3-amino-3-(4-chlorophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,3-dibromophenyl)propanoate
Uniqueness
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
1292189-27-5 |
|---|---|
Formule moléculaire |
C11H13Cl2NO2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m1/s1 |
Clé InChI |
ZTXFSUQPHPWBCG-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |
SMILES canonique |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


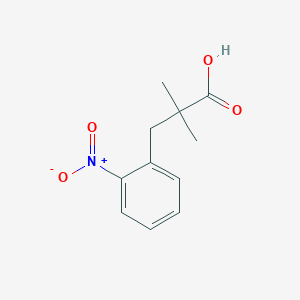
![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)


![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
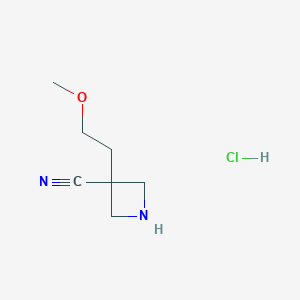

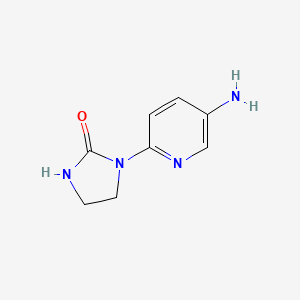
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
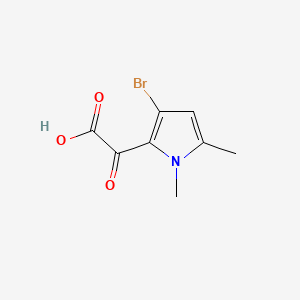
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)
